5-Chloro-2-({[(3-chloro-4-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid
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Overview
Description
5-Chloro-2-({[(3-chloro-4-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes chloro, methyl, and carbamothioyl groups attached to a benzoic acid core. It is often studied for its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-({[(3-chloro-4-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chloro-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-chloro-2-aminobenzoic acid in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-({[(3-chloro-4-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-Chloro-2-({[(3-chloro-4-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-({[(3-chloro-4-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the catalysis of biochemical reactions. The compound may also interfere with cellular signaling pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Tolfenamic Acid: An aminobenzoic acid derivative used as a non-steroidal anti-inflammatory drug.
Flufenamic Acid: Another fenamate with anti-inflammatory properties.
Mefenamic Acid: Known for its analgesic and anti-inflammatory effects.
Uniqueness
5-Chloro-2-({[(3-chloro-4-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid is unique due to its specific substitution pattern and the presence of both chloro and carbamothioyl groups. This structural uniqueness contributes to its distinct chemical reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C16H12Cl2N2O3S |
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Molecular Weight |
383.2 g/mol |
IUPAC Name |
5-chloro-2-[(3-chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H12Cl2N2O3S/c1-8-2-3-9(6-12(8)18)14(21)20-16(24)19-13-5-4-10(17)7-11(13)15(22)23/h2-7H,1H3,(H,22,23)(H2,19,20,21,24) |
InChI Key |
PRLDWLTXLODEDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)C(=O)O)Cl |
Origin of Product |
United States |
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